Tert-butyl acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl acetoacetate involves various chemical reactions, including highly enantioselective Mannich reactions catalyzed by squaramide organocatalysts (He & Du, 2014), and enantioselective reduction by microorganism strains leading to tert-butyl (S)-3-hydroxybutanoate (Ramos et al., 2013). Furthermore, Saccharomyces cerevisiae B5 has been used for the asymmetric reduction of tert-butyl acetoacetate, highlighting the biocatalytic approach to synthesizing (S)-tert-butyl 3-hydroxybutyrate with high optical purity (Ou, Feng, & Xu, 2013).
Molecular Structure Analysis
Analyzing the molecular structure of tert-butyl acetoacetate reveals its suitability as a building block in organic synthesis, evidenced by its utilization in the Nenitzescu synthesis of key intermediates for selective androgen receptor modulators (Boros, Kaldor, & Turnbull, 2011). Its structure allows for modifications leading to various organic compounds, showcasing its versatility.
Chemical Reactions and Properties
Tert-butyl acetoacetate undergoes various chemical reactions, such as oximation and cis-trans isomerization, with the selectivity of these reactions influenced by agents, solvents, and temperature (Chun-hong, 2010). It also forms donor-acceptor adducts exhibiting antimicrobial activity, indicating its potential in developing bioactive compounds (Muthukumar, Malarvizhi, & Nishanthini, 2021).
Scientific Research Applications
Synthesis of Odoriferous Compounds : TBA is used in synthesizing compounds with strong odors, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (Fox & Ley, 2003).
Pharmaceutical and Biochemical Applications : TBA serves as a method for preparing acetoacetic acid derivatives from various alcohols and amines, which are potentially useful in pharmaceutical and biochemical contexts (Witzeman & Nottingham, 1991).
Structural Studies and Spectroscopic Investigations : It crystallizes from toluene to reveal a hexameric structure, aiding in mass spectrometric and photoelectron spectroscopic investigations of lithium enolates (Waldmüller et al., 1992).
Synthesis of Key Intermediates : TBA is used in the Nenitzescu synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in various syntheses (Boros, Kaldor, & Turnbull, 2011).
Chelation Controlled Aldol Additions : It is effective in chelation-controlled aldol additions to chiral aldehydes (Gennari & Cozzi, 1988).
Toxicological Research : In toxicological studies, TBA showed minimal maternal toxicity and no embryotoxicity or teratogenicity in rats, with specific no observed adverse effect levels (NOAEL) estimated (안태환 et al., 2007).
Convenient Preparation for Laboratory Scale : TBA allows for the preparation of tert-butyl esters at low pressures, suitable for laboratory scale pressure glassware (Taber, Gerstenhaber, & Zhao, 2006).
Synthesis of Chiral Compounds : TBA can be asymmetrically reduced to synthesize (S)-tert-butyl 3-hydroxybutyrate, a chiral compound, using specific catalysts (Ou, Feng, & Xu, 2013).
Catalysis in Organic Synthesis : TBA is used in trifluoroacetic acid-catalyzed synthesis of tri- and tetrasubstituted furans, providing access to diverse furan derivatives (Stauffer & Neier, 2000).
Enantioselective Reduction : Yeast strains have been used for the enantioselective reduction of TBA to tert-butyl (S)-3-hydroxybutanoate, showing high enantioselectivity and conversion rates (Ramos et al., 2013).
Safety And Hazards
Future Directions
Tert-butyl acetoacetate is an emerging solvent for various products such as coatings, industrial detergents, and surface treating agents . Its application has resulted in an estimated reduction of more than 400 million pounds of ground-level ozone being formed from solvent emissions in the United States and Canada . The primary method for its production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks .
properties
IUPAC Name |
tert-butyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUYRAMKJLMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044402 | |
Record name | tert-Butyl 3-oxobutanoate | |
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Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless liquid; [Eastman Chemical MSDS] | |
Record name | tert-Butyl acetoacetate | |
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Product Name |
Tert-butyl acetoacetate | |
CAS RN |
1694-31-1 | |
Record name | tert-Butyl acetoacetate | |
Source | CAS Common Chemistry | |
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Record name | tert-Butyl acetoacetate | |
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Record name | tert-butyl acetoacetate | |
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Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |
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Record name | tert-Butyl 3-oxobutanoate | |
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Record name | tert-butyl 3-oxobutanoate | |
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Record name | TERT-BUTYL ACETOACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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